molecular formula C9H11NO2S B1605322 3-(2-Aminophenylthio)propanoic acid CAS No. 63928-26-7

3-(2-Aminophenylthio)propanoic acid

Cat. No.: B1605322
CAS No.: 63928-26-7
M. Wt: 197.26 g/mol
InChI Key: CCEDXGKJIRGKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminophenylthio)propanoic acid is a propanoic acid derivative featuring a 2-aminophenylthio group (-S-C₆H₄-NH₂) at the β-position. The aminophenylthio moiety introduces electron-rich aromaticity and hydrogen-bonding capabilities, making it a candidate for enzyme inhibition, antimicrobial activity, or anticancer applications .

Properties

IUPAC Name

3-(2-aminophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEDXGKJIRGKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302824
Record name 3-[(2-Aminophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63928-26-7
Record name NSC154093
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(2-Aminophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Structure: Replace the 2-aminophenylthio group with a 4-hydroxyphenylamino group.
  • Activity: These derivatives exhibit structure-dependent anticancer and antioxidant properties. For instance, compound 3-((4-hydroxyphenyl)amino)propanoic acid (Table 1, Entry 1) showed moderate activity against colorectal cancer cells (IC₅₀ ~50 µM) .
3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid
  • Structure: A phenylpropanoic acid with methoxy and hydroxy substitutions.
  • Activity : Isolated from Lysimachia capillipes, this compound demonstrated antimicrobial activity against Mycobacterium smegmatis (MIC₅₀ = 58.5 µg/mL) .

Thioether-Linked Propanoic Acid Derivatives

3-[(2-Amino-2-oxoethyl)thio]propanoic Acid
  • Structure: Features a thioether-linked acetamide group instead of aminophenyl.
3-(2-Thienyl)propanoic Acid
  • Structure : Substitutes the phenyl ring with a thiophene heterocycle.
  • Applications : Used in organic synthesis for constructing thiophene-based polymers or ligands .
  • Comparison: The thiophene moiety introduces π-conjugation, altering electronic properties compared to the aminophenylthio group .
Furin Inhibitors (P3, P7, P16)
  • Structures: P3: 3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid (IC₅₀ = 35 µM) . P16: 3-((3-chloro-4-methylphenyl)(4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino)propanoic acid (IC₅₀ = 120 µM) .
  • Activity : P3’s bromothiophene group enhances Furin inhibition potency compared to P16’s unsubstituted thiophene, highlighting the role of electron-withdrawing substituents .
3-Amino-3-(2-nitrophenyl)propanoic Acid
  • Structure: Nitro group at the phenyl ring and amino group at the β-position.

Data Tables

Table 1. Key Propanoic Acid Derivatives and Their Bioactivities

Compound Name Substituents/Modifications Bioactivity (IC₅₀/MIC₅₀) Reference
3-(2-Aminophenylthio)propanoic acid 2-Aminophenylthio group Under investigation -
P3 (Furin inhibitor) Bromothiophene, chloromethylphenyl IC₅₀ = 35 µM (Furin inhibition)
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenylamino group IC₅₀ ~50 µM (Anticancer)
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid Methoxy, hydroxy substitutions MIC₅₀ = 58.5 µg/mL (Antimicrobial)
3-(2-Thienyl)propanoic acid Thiophene ring N/A (Synthetic intermediate)

Table 2. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP*
This compound C₉H₁₁NO₂S 197.25 1.2 (est.)
3-[(2-Amino-2-oxoethyl)thio]propanoic acid C₅H₉NO₃S 163.19 -0.5
3-Amino-3-(2-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 0.8

*Estimated using fragment-based methods.

Preparation Methods

Synthesis via Addition of o-Aminothiophenol to Glycidic Esters

One of the primary synthetic routes to 3-(2-aminophenylthio)propanoic acid derivatives involves the nucleophilic addition of o-aminothiophenol to glycidic acid methyl esters, such as 3-(4'-methoxyphenyl)-glycidic acid methyl ester.

Process Overview

  • The reaction is typically conducted in non-polar solvents like xylene or toluene.
  • Alkali metal salts of weak acids are added to the reaction mixture.
  • Catalytic amounts of iron compounds (1 to 200 ppm, preferably 1 to 20 ppm) are employed to improve selectivity and yield.
  • The reaction temperature is maintained between 80°C and 150°C.
  • After reaction completion, the product is isolated by crystallization.

Key Findings

  • The addition proceeds with high regio- and stereoselectivity, favoring the threo isomer.
  • Iron compounds such as iron(III) chloride, iron(II) sulfate, and iron phthalocyanine act as effective catalysts.
  • The presence of alkali metal salts is crucial for catalytic activity.
  • Yields of the threo-3-(2-aminophenylthio)propanoic acid methyl ester reach up to 95% with purity above 96%.

Representative Example

  • 220.9 g of 3-(4'-methoxyphenyl)-glycidic acid methyl ester dissolved in xylene.
  • Addition of 2.0 mg iron(III) chloride and 14.4 g o-aminothiophenol at 115°C for 4 hours.
  • Yield: 29.2 g of 96.7% pure threo-ester (95% theoretical yield).
  • Further purification by reprecipitation increased purity to 99.4%.

Optical Resolution of Racemic Mixtures

Because the biological activity of this compound depends on its stereochemistry, resolution of racemic mixtures into optically pure enantiomers is essential.

Resolution Using Chiral Amino Alcohols

  • (1S,2S)-threo-1-(4-methylthiophenyl)-2-amino-1,3-propanediol (thiomicamine) is used as a resolving agent.
  • The racemic acid is dissolved with sodium hydroxide and the resolving agent in water at ~100°C.
  • The mixture is cooled slowly to 30-40°C to precipitate the optically pure salt.
  • Recrystallization from water yields product with 70-80% yield and ~98% optical purity.
  • The salt is then acidified to release the optically pure acid.

Resolution Using Quinine

  • Racemic acid is suspended in mixtures of methanol, ethanol, water, or ethyl acetate.
  • Sodium hydroxide or sodium carbonate is added to adjust pH.
  • Quinine is gradually added at elevated temperatures (40-60°C).
  • The diastereomeric salt precipitates and is filtered.
  • Yields range from 85% to 94% with optical purities around 97%.

Resolution Using (+)-Phenylglycine Amide (PGA)

  • Racemic acid is dissolved in water and sodium hydroxide at 70°C.
  • (+)-PGA solution is added portionwise, and the mixture is cooled to induce crystallization.
  • The diastereomeric salt is isolated, dissolved in water, acidified to pH 3, and recrystallized.
  • Yield of optically pure (+)-threo acid is approximately 65.6%, with melting point 138-139°C and specific rotation +346° (c=0.3, ethanol).

Summary of Resolution Data

Method Resolving Agent Solvent System Temperature (°C) Yield (%) Optical Purity (%) Specific Rotation (°)
Thiomicamine Salt Formation (1S,2S)-threo-1-(4-methylthiophenyl)-2-amino-1,3-propanediol Water 30-100 70-80 ~98 +300 (D)
Quinine Salt Formation Quinine Methanol/Ethanol/Water/EtOAc 40-60 85-94 97-97.5 +232 to +235
(+)-PGA Salt Formation (+)-Phenylglycine Amide (PGA) Water/Methanol 70 65.6 Not specified +346

Alternative Synthetic Routes and Purification

Use of Cyclic Carbonates and Dioxathiolane Derivatives

  • 2-Aminothiophenol is refluxed with 5S-(p-alkoxyaryl)-4R-carboalkoxy-1,3,2-dioxathiolane-2-oxide or cyclic carbonate derivatives.
  • Solvents include benzene, toluene, xylene, chloroform, DMSO, DMF, acetone, ethanol.
  • Reaction times vary from 1 to 26 hours under inert atmosphere.
  • This method allows synthesis of 2R-hydroxy-3S-(2-aminophenylthio)-3-(p-alkoxyaryl)propanoic acid alkyl esters, related compounds to the target acid.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Optical Purity (%) Notes
Addition of o-aminothiophenol to glycidic ester o-Aminothiophenol, 3-(4'-methoxyphenyl)-glycidic acid methyl ester, xylene, iron catalyst, 80-150°C ~95 >96 Catalytic iron salts improve selectivity
Resolution with Thiomicamine Racemic acid, (1S,2S)-threo-amino-propanediol, NaOH, water, 30-100°C 70-80 ~98 Salt formation and recrystallization
Resolution with Quinine Racemic acid, quinine, NaOH or Na2CO3, methanol/ethanol/water, 40-60°C 85-94 ~97 Diastereomeric salt precipitation
Resolution with (+)-PGA Racemic acid, (+)-phenylglycine amide, NaOH, water/methanol, 70°C 65.6 Not specified Diastereomeric salt, acidification, recrystallization
Reflux with cyclic carbonate 2-Aminothiophenol, cyclic carbonate, benzene/toluene, reflux, inert atmosphere Variable Not specified Alternative ester synthesis route

Research Findings and Industrial Relevance

  • The iron-catalyzed addition method represents an industrially viable process with high yield and selectivity.
  • Optical resolution remains a key step to obtain enantiomerically pure compounds essential for pharmaceutical applications.
  • The choice of resolving agent and solvent system significantly affects yield and purity.
  • The thiomicamine-based resolution offers high optical purity but moderate yield.
  • Quinine-based resolution provides higher yields but slightly lower optical purity.
  • The (+)-PGA method, though lower yielding, gives highly optically active products.
  • Alternative synthetic routes using cyclic carbonates provide flexibility in producing related esters for further chemical transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Aminophenylthio)propanoic acid, and how can regioselectivity be controlled during thioether bond formation?

  • Methodological Answer : A key approach involves Pd(II)-catalyzed reactions, where the acidity of the reaction medium influences regioselectivity. For example, tuning acidic conditions (e.g., using trifluoroacetic acid) stabilizes intermediates, favoring thioether bond formation at the ortho position of the phenyl ring . Alternative routes include nucleophilic substitution using 3-bromopropanoic acid and 2-aminothiophenol, where solvent polarity (e.g., DMF) and temperature (60–80°C) minimize nitrogen-substituted byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies the aromatic protons (δ 6.8–7.4 ppm) and the propanoic acid backbone (δ 2.5–3.2 ppm for CH2_2 groups). 13C^{13}C-NMR confirms the thioether linkage (C-S signal at ~120 ppm) .
  • LC-MS/MS : Negative-ion mode detects the molecular ion [M-H]^- at m/z 210.1, with fragmentation peaks (e.g., m/z 166 for decarboxylation) validating the structure .
  • FT-IR : Absorbance at ~2550 cm1^{-1} (S-H stretch) and 1700 cm1^{-1} (C=O) confirms functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize nitrogen-substituted byproducts in thioether synthesis?

  • Methodological Answer : Competitive substitution at nitrogen vs. sulfur is mitigated by:

  • Steric hindrance : Bulky bases (e.g., DABCO) favor sulfur nucleophilicity over nitrogen .
  • pH control : Mildly acidic conditions (pH 4–5) protonate the amine group, reducing its nucleophilicity while retaining thiol reactivity .
  • Catalyst choice : Pd(II) complexes stabilize thiolate intermediates, enhancing regioselectivity for sulfur bonding . Yield optimization (>75%) is achievable via iterative adjustment of these parameters.

Q. What strategies enhance the biochemical stability of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Prodrug design : Esterification of the carboxylic acid (e.g., tert-butyl esters) improves cellular uptake, with intracellular esterases releasing the active form .
  • Structural analogs : Introducing electron-withdrawing groups (e.g., nitro at the para position) reduces metabolic degradation by cytochrome P450 enzymes, as shown in MIC assays against multidrug-resistant pathogens .
  • Chelation : Coordination with transition metals (e.g., Zn2+^{2+}) stabilizes the thioether moiety, prolonging activity in biochemical assays .

Q. How do substituents on the phenyl ring influence the compound’s acidity and bioactivity?

  • Methodological Answer :

  • Electronic effects : Nitro groups at the ortho position increase acidity (pKa ~4.5 vs. ~4.8 for unsubstituted analogs) due to electron withdrawal, enhancing hydrogen-bonding capacity in enzyme active sites .
  • Hydrophobicity : Methyl or trifluoromethyl groups improve membrane permeability (logP >1.5), critical for antimicrobial activity .
  • Steric effects : Bulky substituents (e.g., benzodioxole) reduce rotational freedom, favoring binding to rigid enzyme pockets (e.g., β-lactamases) .

Data Analysis & Contradictions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example:

  • Tautomer resolution : Dynamic NMR at low temperatures (–40°C) stabilizes thiol-thione tautomers, clarifying split peaks .
  • Solvent standardization : Using deuterated DMSO (instead of CDCl3_3) minimizes peak broadening caused by hydrogen bonding .
  • Cross-validation : Comparing LC-MS retention times with synthetic standards reduces false positives in impurity profiling .

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